molecular formula C6H2F8O2 B6360157 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid, 92% CAS No. 144808-89-9

1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid, 92%

Cat. No. B6360157
CAS RN: 144808-89-9
M. Wt: 258.07 g/mol
InChI Key: KCIRACURDCXMQC-UHFFFAOYSA-N
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Description

1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid (OFCA), also known as perfluorocyclopentanecarboxylic acid (PFCA), is a synthetic organic compound with a molecular formula of C₈F₁₆O₂. It is a colorless solid with a melting point of -61°C and a boiling point of 173°C. It is an important member of the class of fluorinated organic compounds known as perfluorocarboxylic acids (PFCAs). OFCA is widely used in industrial applications due to its high thermal stability, low surface tension, and excellent electrical insulation properties. It is also used in a variety of scientific research applications, including in the synthesis of organic compounds, in biochemical and physiological studies, and in drug development.

Scientific Research Applications

OFCA has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, including fluorinated polymers, surfactants, and pharmaceuticals. It is also used in biochemical and physiological studies as a substrate for enzymes, as a reagent in the synthesis of peptides, and as a solvent for the extraction of proteins and other biomolecules. In addition, OFCA is used in drug development as a substrate for drug metabolism studies, as a reagent in the synthesis of drug metabolites, and as a solvent for drug solubility studies.

Mechanism of Action

OFCA is a perfluorinated carboxylic acid that is highly resistant to hydrolysis and enzymatic degradation. It is known to interact with proteins, lipids, and other biomolecules through hydrogen bonding and electrostatic interactions. OFCA is also known to form complexes with metal ions, which can affect the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
OFCA has been studied for its effects on biochemical and physiological processes. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, OFCA has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. OFCA has also been shown to affect the activity of the enzyme cytochrome P450 (CYP), which is involved in drug metabolism.

Advantages and Limitations for Lab Experiments

OFCA has several advantages and limitations for use in laboratory experiments. The advantages of using OFCA include its high thermal stability, low surface tension, and excellent electrical insulation properties. In addition, OFCA is highly resistant to hydrolysis and enzymatic degradation, making it an ideal reagent for biochemical and physiological studies. The limitations of using OFCA include its high cost and difficulty in obtaining in large quantities. In addition, OFCA is a hazardous material and should be handled with care.

Future Directions

The future directions for the use of OFCA in scientific research include further studies into its effects on biochemical and physiological processes, including its effects on drug metabolism. In addition, further studies into the synthesis of OFCA and its derivatives could lead to the development of novel compounds with improved properties. Finally, further studies into the interaction of OFCA with proteins, lipids, and other biomolecules could lead to the development of new therapeutic agents.

Synthesis Methods

OFCA can be synthesized from the reaction of 2-chloro-3,3,3-trifluoropropene and hydrofluoric acid in the presence of a catalyst. Alternatively, it can be synthesized through the reaction of hexafluoropropene oxide and hydrofluoric acid in the presence of a catalyst. The reaction of 2-chloro-3,3,3-trifluoropropene and hydrofluoric acid yields a mixture of OFCA and 2-chloro-3,3,3-trifluoropropanoic acid, which can be separated by distillation.

properties

IUPAC Name

1,2,2,3,3,4,4,5-octafluorocyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F8O2/c7-1-3(8,2(15)16)5(11,12)6(13,14)4(1,9)10/h1H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIRACURDCXMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid

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